1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

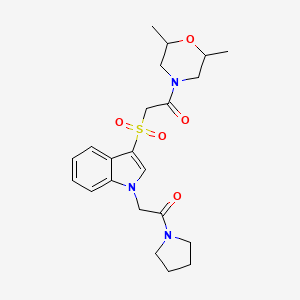

The compound 1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a structurally complex molecule featuring a sulfonylated indole core linked to a 2,6-dimethylmorpholine moiety via an ethanone bridge. The indole ring is further substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.

The presence of the 2,6-dimethylmorpholine group may enhance solubility and metabolic stability compared to non-methylated morpholine derivatives. The sulfonyl group likely contributes to hydrogen-bonding interactions, influencing target binding affinity .

Properties

IUPAC Name |

2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-16-11-25(12-17(2)30-16)22(27)15-31(28,29)20-13-24(19-8-4-3-7-18(19)20)14-21(26)23-9-5-6-10-23/h3-4,7-8,13,16-17H,5-6,9-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOBSXMMOWCRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic compound with promising biological activity, particularly in the field of oncology. Its unique structural features, including a morpholine ring and an indole moiety, contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential anti-tumor effects and other relevant biological applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Morpholine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to interact with biological targets.

- Indole Moiety : A bicyclic structure that often exhibits significant biological activity, including anti-cancer properties.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.38 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable at room temperature, avoid strong oxidizing agents |

The exact mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest it may inhibit key signaling pathways associated with tumor progression by interacting with specific enzymes or receptors involved in cancer cell proliferation and survival .

Anti-Tumor Effects

Research indicates that this compound exhibits significant anti-tumor activity. It has been shown to inhibit various cancer cell lines through mechanisms that may involve:

- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle and induce apoptosis in cancer cells.

- Targeting Signaling Pathways : It potentially interferes with pathways such as PI3K/Akt and MAPK, which are critical for cancer cell survival and growth .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action .

Study 1: Anti-Cancer Efficacy

A study conducted on several cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell types but generally indicated potent anti-cancer effects.

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against eight bacterial species. Results showed significant antibacterial activity, particularly against resistant strains, suggesting its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on molecular features, substituents, and physicochemical properties:

*Estimated based on structural analogs.

Key Findings from Structural Analysis

Impact of Sulfonyl vs. Thioether Groups :

- The sulfonyl group in the target compound and derivatives increases polarity and hydrogen-bonding capacity compared to the thioether in . This may improve aqueous solubility but reduce membrane permeability.

Role of Morpholine Substitutions: The 2,6-dimethylmorpholine in the target compound likely improves metabolic stability over non-methylated morpholine (e.g., ) by resisting oxidative degradation .

Pyrrolidinyl vs. Indolinyl/Ethylindol Substituents :

- The pyrrolidinyl-oxoethyl group in the target compound introduces a secondary amine, enabling additional hydrogen-bonding interactions compared to the ethylindol () or indolinyl () groups .

Fluorinated vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.